Quinquenoside R1

Descripción general

Descripción

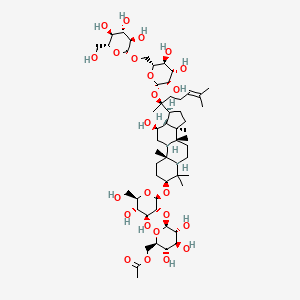

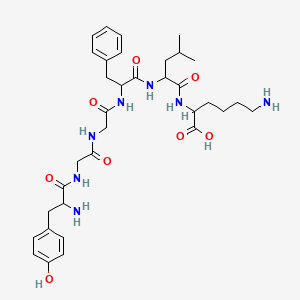

Quinquenoside R1 is a ginsenoside, a type of saponin compound, derived from the roots of Panax quinquefolius, commonly known as American ginseng. This compound is known for its various pharmacological properties and has been extensively studied for its potential health benefits. This compound is characterized by its complex molecular structure, which includes multiple sugar moieties attached to a dammarane skeleton.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Quinquenoside R1 is typically isolated from natural sources rather than synthesized due to its complex structure. The isolation process involves several steps, including extraction, purification, and identification. The extraction is usually performed using solvents such as ethanol or methanol. The purification process often involves chromatographic techniques such as high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC).

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale extraction from Panax quinquefolius roots. The roots are first dried and then subjected to solvent extraction. The extract is then concentrated and purified using chromatographic methods. The final product is obtained after several rounds of purification to ensure high purity and quality.

Análisis De Reacciones Químicas

Types of Reactions

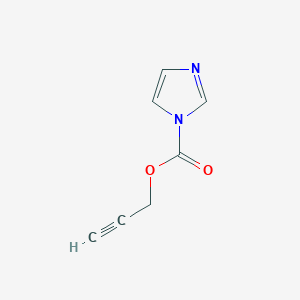

Quinquenoside R1 undergoes various chemical reactions, including hydrolysis, dehydration, decarboxylation, and isomerization. These reactions are crucial for transforming this compound into other bioactive compounds.

Common Reagents and Conditions

Hydrolysis: Typically performed using acidic or enzymatic conditions to break down the glycosidic bonds.

Dehydration: Often carried out under high-temperature conditions to remove water molecules.

Decarboxylation: Usually involves heating in the presence of a catalyst to remove carbon dioxide.

Isomerization: Can be induced by changes in pH or temperature to convert the compound into different isomeric forms.

Major Products Formed

The major products formed from these reactions include various less-polar ginsenosides and other bioactive metabolites. These transformations enhance the biological activity and pharmacological properties of the original compound.

Aplicaciones Científicas De Investigación

Quinquenoside R1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a reference compound for the identification and quantification of ginsenosides in various ginseng products. It is also studied for its chemical properties and potential modifications to enhance its stability and bioavailability.

Biology

In biological research, this compound is investigated for its effects on cellular processes and its potential as a therapeutic agent. Studies have shown that it can modulate various signaling pathways and exhibit anti-inflammatory, antioxidant, and anticancer activities.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It has been shown to have beneficial effects on cardiovascular health, immune function, and metabolic disorders. Clinical studies are ongoing to evaluate its efficacy and safety in treating various diseases.

Industry

In the industry, this compound is used in the production of health supplements and functional foods. Its inclusion in these products is based on its potential health benefits and its ability to enhance the overall efficacy of the formulations.

Mecanismo De Acción

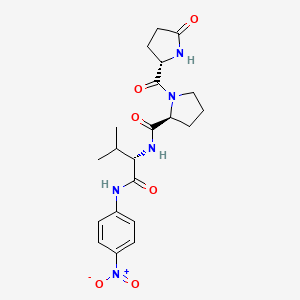

The mechanism of action of quinquenoside R1 involves its interaction with various molecular targets and pathways. It is known to modulate the activity of several enzymes and receptors, leading to its diverse pharmacological effects. For example, this compound can inhibit the activity of inflammatory mediators, enhance antioxidant defenses, and induce apoptosis in cancer cells. These actions are mediated through the regulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol-3-kinase (PI3K)/Akt pathway.

Comparación Con Compuestos Similares

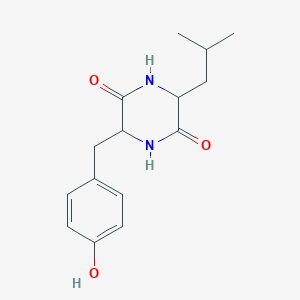

Quinquenoside R1 is unique among ginsenosides due to its specific structure and biological activities. Similar compounds include other ginsenosides such as ginsenoside Rb1, ginsenoside Rg1, and ginsenoside Rh1. While these compounds share a common dammarane skeleton, they differ in the number and position of sugar moieties attached to the aglycone. This structural variation results in different pharmacological properties and biological activities.

List of Similar Compounds

- Ginsenoside Rb1

- Ginsenoside Rg1

- Ginsenoside Rh1

- Ginsenoside Rd

- Ginsenoside Re

Each of these compounds has its unique set of biological activities and potential health benefits, making them valuable for various therapeutic applications.

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H94O24/c1-24(2)11-10-15-56(9,80-50-46(71)42(67)39(64)31(77-50)23-73-48-44(69)40(65)36(61)28(20-57)74-48)26-12-17-55(8)35(26)27(60)19-33-53(6)16-14-34(52(4,5)32(53)13-18-54(33,55)7)78-51-47(43(68)37(62)29(21-58)75-51)79-49-45(70)41(66)38(63)30(76-49)22-72-25(3)59/h11,26-51,57-58,60-71H,10,12-23H2,1-9H3/t26-,27+,28+,29+,30+,31+,32-,33+,34-,35-,36+,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,53-,54+,55+,56-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHCPECPLQRJNL-GWNBYJSOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H94O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316745 | |

| Record name | Quinquenoside R1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1151.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85013-02-1 | |

| Record name | Quinquenoside R1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85013-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinquenoside R1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B3029902.png)

![7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3029908.png)

![3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide](/img/structure/B3029921.png)